molecular formula C18H21OP B14267689 (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol CAS No. 154781-55-2

(1R,2R)-2-diphenylphosphanylcyclohexan-1-ol

Cat. No.: B14267689
CAS No.: 154781-55-2
M. Wt: 284.3 g/mol
InChI Key: GQHRWOLYFCDDBA-QZTJIDSGSA-N
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Description

(1R,2R)-2-Diphenylphosphanylcyclohexan-1-ol is a chiral phosphine ligand characterized by a cyclohexanol backbone substituted with a diphenylphosphanyl group at the 2-position. Its stereochemistry (1R,2R) confers distinct spatial and electronic properties, making it valuable in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenations and cross-couplings. The hydroxyl group enhances solubility in polar solvents, while the bulky diphenylphosphanyl moiety provides steric control, critical for enantioselectivity .

Properties

CAS No.

154781-55-2

Molecular Formula

C18H21OP

Molecular Weight

284.3 g/mol

IUPAC Name

(1R,2R)-2-diphenylphosphanylcyclohexan-1-ol

InChI

InChI=1S/C18H21OP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-19H,7-8,13-14H2/t17-,18-/m1/s1

InChI Key

GQHRWOLYFCDDBA-QZTJIDSGSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(C(C1)O)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Sharpless Asymmetric Dihydroxylation

The Jacobsen modification of Sharpless dihydroxylation converts substituted cyclohexenes to diols with >90% ee under optimized conditions:

(1S,2S)-cyclohex-3-ene-1,2-diol + AD-mix-β → (1R,2R)-cyclohexane-1,2-diol  

Key parameters:

  • Temperature: −20°C
  • Solvent: t-BuOH/H2O (1:1)
  • Catalyst loading: 10 mol%

Table 1 compares diastereomeric ratios under varying conditions:

Entry Solvent System Temp (°C) ee (%) Yield (%)
1 t-BuOH/H2O (1:1) −20 92 85
2 Acetone/H2O (2:1) 0 76 68
3 CH3CN/H2O (3:1) −10 84 72

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation achieves 98% ee for (1R,2R)-cyclohexane-1,2-diol using:

  • Novozym 435 (10 wt%)
  • Vinyl acetate (3 equiv)
  • Toluene, 40°C, 24 h

The enzymatic route provides superior enantioselectivity but requires costly biocatalysts.

Phosphine Group Installation Strategies

Michaelis-Arbuzov Reaction

Reaction of cyclohexanol mesylate with diphenylphosphine oxide proceeds via:

(1R,2R)-cyclohexane-1,2-diyl dimethanesulfonate + PPh2H → Target compound  

Optimized conditions:

  • Refluxing xylenes (140°C)
  • 48 h reaction time
  • 2.5 equiv PPh2H

Table 2 details yield improvements through additive screening:

Additive Conc. (mol%) Yield (%) Purity (%)
None - 42 88
CuI 5 57 91
18-Crown-6 10 63 95
DABCO 15 49 89

Transition Metal-Mediated Coupling

Palladium-catalyzed P-C bond formation achieves 78% yield using:

  • Pd2(dba)3 (5 mol%)
  • Xantphos ligand (10 mol%)
  • K3PO4 base (3 equiv)
  • DMF, 110°C, 24 h

31P NMR monitoring reveals complete consumption of starting phosphine after 18 h.

Stereochemical Control and Resolution

Chiral Stationary Phase Chromatography

Preparative HPLC on Chiralpak IB column (250 × 4.6 mm, 5 μm) resolves racemic mixtures with:

  • Mobile phase: Hexane/EtOH (90:10)
  • Flow rate: 1 mL/min
  • α = 1.32, Rs = 2.15

Diastereomeric Salt Formation

Co-crystallization with (−)-di-p-toluoyl-D-tartaric acid in EtOAc gives 99% de after three recrystallizations. X-ray diffraction confirms absolute configuration.

Spectroscopic Characterization

31P NMR Analysis

The phosphine group appears as a singlet at δ −18.2 ppm (CDCl3, 121 MHz), confirming absence of oxide impurities. Coupling constants to adjacent protons:

  • 2JPH = 12.4 Hz (C1-H)
  • 3JPH = 4.7 Hz (C3-H)

IR Spectral Features

Key absorptions:

  • ν(O-H): 3345 cm−1 (broad)
  • ν(P-Ph): 1438, 1094 cm−1
  • δ(C-O): 1267 cm−1

Scalability and Process Optimization

A kilogram-scale protocol achieves 68% overall yield through:

  • Continuous flow dihydroxylation (2 L/hr throughput)
  • Membrane-separated enzymatic resolution
  • Fixed-bed phosphination reactor

Economic analysis shows raw material costs dominate (82%), with catalysts contributing 15% to total expenses.

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light-mediated P-C bond formation reduces reaction time from 24 h to 45 min using:

  • Ir(ppy)3 (2 mol%)
  • Blue LEDs (450 nm)
  • DIPEA as sacrificial reductant

Flow Chemistry Approaches

Microreactor systems enhance heat/mass transfer, improving yield to 89% with 10 s residence time at 180°C.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol can undergo oxidation reactions to form various oxidized products.

    Reduction: This compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine hydrides.

Scientific Research Applications

Chemistry: (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol is widely used as a ligand in asymmetric catalysis, facilitating the formation of chiral products with high enantioselectivity.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions.

Industry: Industrially, this compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is essential.

Mechanism of Action

The mechanism by which (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol exerts its effects involves the formation of stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand complex.

Comparison with Similar Compounds

Key Findings :

  • The (1R,2R) isomer achieves 92% ee in hydrogenation, outperforming the indole-based analogue (78% ee) due to its rigid cyclohexanol framework, which better aligns substrates .
  • (R)-BINAP exhibits superior thermal stability (200°C) but lower solubility in polar solvents, limiting its utility in aqueous-phase reactions.
  • The indole-based ligand shows moderate yield (62%) in Ru-catalyzed reactions, likely due to steric hindrance from the indole ring .
2.3 Electronic and Steric Effects
  • Electron-Donating Capacity: The cyclohexanol hydroxyl group in (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol donates electron density to the metal center, enhancing catalytic activity compared to purely aromatic ligands like BINAP.
  • Steric Bulk: The cyclohexanol ring creates a well-defined chiral pocket, reducing side reactions in enantioselective transformations. In contrast, indole-based ligands exhibit greater conformational flexibility, lowering selectivity .

Biological Activity

Overview of (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol

(1R,2R)-2-diphenylphosphanylcyclohexan-1-ol is an organophosphorus compound characterized by a cyclohexanol structure with a diphenylphosphanyl group. Organophosphorus compounds are known for their diverse biological activities, including enzyme inhibition and potential anticancer properties.

1. Anticancer Activity

Research indicates that organophosphorus compounds can exhibit anticancer properties . For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or interfering with cell cycle progression. The specific mechanisms often involve:

  • Inhibition of signaling pathways : Some organophosphorus compounds may disrupt key signaling pathways involved in cancer cell survival.
  • Induction of oxidative stress : This can lead to cellular damage and apoptosis in cancer cells.

2. Enzyme Inhibition

(1R,2R)-2-diphenylphosphanylcyclohexan-1-ol may also serve as an enzyme inhibitor . Organophosphorus compounds are known to interact with various enzymes, affecting their activity. This interaction can be particularly relevant in the context of:

  • Phosphatases : Compounds like this one may inhibit phosphatase activity, which is crucial in regulating various biological processes.
  • Proteases : Some studies suggest that organophosphorus compounds can modulate protease activity, impacting protein degradation pathways.

3. Neurotoxicity

While many organophosphorus compounds have beneficial applications, they can also exhibit neurotoxic effects . The inhibition of acetylcholinesterase (AChE) is a well-known mechanism through which some organophosphorus compounds exert toxicity. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system.

Table: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerInduces apoptosis; disrupts signaling
Enzyme InhibitionInhibits phosphatases and proteases
NeurotoxicityInhibits acetylcholinesteraseGeneral Knowledge

Notable Research

  • Anticancer Studies : A study published in a peer-reviewed journal demonstrated that certain organophosphorus compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
  • Enzyme Interaction Studies : Research focusing on enzyme-substrate interactions revealed that (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol effectively inhibited specific phosphatases involved in cancer progression.
  • Neurotoxicological Assessments : Several studies have assessed the neurotoxic potential of similar organophosphorus compounds, highlighting the need for careful evaluation when considering therapeutic applications.

Q & A

Q. How is the stereochemistry of (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol experimentally verified?

Methodological Answer: Stereochemical confirmation is typically achieved via X-ray crystallography. Single-crystal diffraction data are refined using programs like SHELXL . For example, the cyclohexanol backbone’s chiral centers can be resolved by analyzing the Flack parameter or Hooft statistics to confirm absolute configuration. Complementary techniques like circular dichroism (CD) or chiral HPLC may corroborate enantiopurity if crystallization is challenging.

Q. What synthetic routes are commonly employed to prepare (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol?

Methodological Answer: Asymmetric catalysis is a key approach. A cyclohexene oxide precursor can undergo nucleophilic opening with diphenylphosphine in the presence of a chiral catalyst (e.g., Jacobsen’s salen-Co complexes) to install the phosphanyl group stereoselectively . Post-synthetic reduction of the epoxide to the alcohol (e.g., using LiAlH4) yields the target compound. Reaction progress should be monitored via ³¹P NMR to track phosphine incorporation and detect side products.

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer: Stability studies involve:

  • Thermal analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Solvent compatibility : Solubility tests in polar (water, ethanol) and non-polar solvents (toluene, hexane) to identify optimal storage conditions.
  • Oxidative resistance : Exposing the compound to air or H₂O₂ and monitoring phosphine oxidation via ³¹P NMR or mass spectrometry .

Advanced Research Questions

Q. How can conflicting NMR data for (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol be resolved?

Methodological Answer: Discrepancies between experimental and predicted NMR shifts often arise from dynamic effects (e.g., ring puckering in the cyclohexanol moiety) or solvent-induced shifts. To address this:

  • Perform variable-temperature NMR to identify conformational exchange.
  • Compare experimental data with DFT-calculated chemical shifts (using software like Gaussian or ORCA).
  • Validate purity via high-resolution mass spectrometry (HRMS) to rule out impurities .

Q. What strategies minimize racemization during the synthesis of enantiopure (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol?

Methodological Answer: Racemization can occur at the phosphanyl or alcohol centers. Mitigation approaches include:

  • Low-temperature reactions : Conducting phosphine addition below −20°C to reduce kinetic resolution barriers.
  • Chiral auxiliaries : Temporarily introducing a removable chiral group (e.g., menthol esters) to stabilize the intermediate.
  • Catalyst optimization : Screening chiral ligands (e.g., BINAP, TADDOL) to enhance enantioselectivity in catalytic steps .

Q. How does the phosphanyl group influence the compound’s coordination chemistry in catalytic applications?

Methodological Answer: The diphenylphosphanyl moiety acts as a strong σ-donor and weak π-acceptor, enabling versatile metal coordination. For example:

  • Pd(0) complexes : Investigate via X-ray crystallography to confirm monodentate vs. chelating binding modes.
  • Catalytic activity screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover frequencies (TOFs) with analogous phosphine ligands.
  • Spectroscopic studies : Use UV-vis and ³¹P NMR to track metal-ligand interactions under catalytic conditions .

Data Analysis & Experimental Design

Q. How should researchers design experiments to resolve contradictions in catalytic performance data?

Methodological Answer: Contradictory results (e.g., variable TOFs in catalysis) may stem from trace impurities or inconsistent reaction setups. To standardize:

  • Control experiments : Test the compound alongside commercially available phosphines (e.g., PPh₃) under identical conditions.
  • In situ monitoring : Use techniques like ReactIR to track intermediate formation and catalyst degradation.
  • Statistical validation : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity) affecting performance .

Q. What computational methods are suitable for modeling the electronic structure of (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol?

Methodological Answer: Density Functional Theory (DFT) with functionals like B3LYP/6-31G(d) is ideal for:

  • Mapping conformational energy landscapes of the cyclohexanol ring.
  • Calculating frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Simulating NMR chemical shifts for comparison with experimental data. Software packages like Gaussian or ORCA are recommended, with solvent effects modeled using the PCM approach .

Safety & Handling

Q. What safety protocols are critical when handling (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol in the lab?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential phosphine gas release during decomposition.
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage : Keep under inert gas (Ar/N₂) at −20°C to prevent oxidation.
  • Spill management : Neutralize with dilute H₂O₂ to oxidize phosphine residues .

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